Tnk2-IN-1

Beschreibung

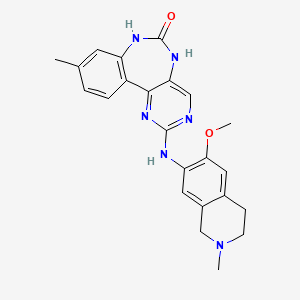

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H24N6O2 |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one |

InChI |

InChI=1S/C23H24N6O2/c1-13-4-5-16-17(8-13)26-23(30)27-19-11-24-22(28-21(16)19)25-18-9-15-12-29(2)7-6-14(15)10-20(18)31-3/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,25,28)(H2,26,27,30) |

InChI-Schlüssel |

GXWVHVUBHRTGRA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C3=NC(=NC=C3NC(=O)N2)NC4=C(C=C5CCN(CC5=C4)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tnk2-IN-1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the mechanism of action of Tnk2-IN-1, a representative inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This guide synthesizes key findings on its inhibitory activity, impact on cellular signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action

TNK2 is a critical signaling node in various cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] Tnk2-IN-1 and other potent TNK2 inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of TNK2, preventing the transfer of a phosphate group from ATP to its protein substrates.[1] This inhibition of the kinase's catalytic activity effectively blocks its downstream signaling functions.

One of the key downstream pathways affected by TNK2 inhibition is the PI3K/AKT signaling cascade. TNK2 has been shown to directly phosphorylate and activate AKT at tyrosine 176, a crucial event for its full activation.[3] By preventing this phosphorylation, TNK2 inhibitors suppress the pro-survival and pro-proliferative signals mediated by AKT.[3][4] This ultimately leads to decreased cell viability and induction of apoptosis in cancer cells that are dependent on TNK2 signaling.[1][3]

Quantitative Inhibitory Activity

The potency of various TNK2 inhibitors has been quantified using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the IC50 values for several key TNK2 inhibitors against the kinase itself and in various cancer cell lines.

| Inhibitor | Target/Assay | IC50 | Reference |

| (R)-9bMS | TNK2 (in vitro, 33P HotSpot assay) | 56 nM | [3] |

| MDA-MB-231 (TNBC) | 0.45 µM | [5] | |

| MDA-MB-157 (TNBC) | 0.48 µM | [5] | |

| BT20 (TNBC) | 0.6 µM | [5] | |

| SUM159 (TNBC) | 0.67 µM | [5] | |

| HS578T (TNBC) | 0.75 µM | [5] | |

| HCC38 (TNBC) | 0.8 µM | [5] | |

| HCC1395 (TNBC) | 1.75 µM | [5] | |

| LNCaP (Prostate Cancer) | 1.8 µM | [3] | |

| VCaP (Prostate Cancer) | 2 µM | [3] | |

| AIM-100 | TNK2 (in vitro) | 22 nM | [1] |

| LNCaP (Prostate Cancer) | 7 µM | [3] | |

| VCaP (Prostate Cancer) | 4 µM | [3] | |

| Dasatinib | TNK2 (in vitro) | <5 nM | [3] |

| Bosutinib | TNK2 (in vitro) | 2.7 nM | [3] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical TNK2 signaling pathway and the point of intervention for Tnk2-IN-1.

Caption: TNK2 signaling pathway and the inhibitory action of Tnk2-IN-1.

Experimental Protocols

The characterization of Tnk2-IN-1 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (³³P HotSpot Assay)

This assay directly measures the ability of an inhibitor to block the kinase activity of TNK2.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant TNK2 enzyme, a specific peptide substrate (e.g., a peptide derived from AKT with the sequence ATGRYYAMKIL), and the Tnk2-IN-1 inhibitor at various concentrations in a kinase buffer.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a solution containing phosphoric acid.

-

Separation: Spot the reaction mixture onto a filtermat, and wash extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of ³³P-labeled peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Trypan Blue Exclusion)

This assay assesses the effect of the inhibitor on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, LNCaP) in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Tnk2-IN-1 or a vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).

-

Cell Harvesting: Detach the cells from the plate using trypsin-EDTA.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Western Blotting for Phospho-Protein Levels

This technique is used to measure the phosphorylation status of TNK2 and its downstream targets like AKT in inhibitor-treated cells.

Protocol:

-

Cell Lysis: Treat cells with Tnk2-IN-1 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TNK2 (e.g., anti-p-TNK2 Tyr284) and phosphorylated AKT (e.g., anti-p-AKT Tyr176), as well as total TNK2 and total AKT as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel TNK2 inhibitor like Tnk2-IN-1.

Caption: A typical experimental workflow for TNK2 inhibitor characterization.

References

- 1. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tnk2-IN-1 and the Landscape of Selective ACK1/TNK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-receptor tyrosine kinase ACK1 (also known as TNK2) as a therapeutic target and details the preclinical data and methodologies associated with its selective inhibitors. While information on a specific molecule designated "Tnk2-IN-1" is limited, this document focuses on the well-characterized and potent ACK1 inhibitor, (R)-9b , as a paradigm for selective ACK1 inhibition. Comparative data for other known ACK1 inhibitors, including the available data for Tnk2-IN-1, are provided to offer a broader context for drug development professionals.

Introduction to ACK1/TNK2 as a Therapeutic Target

Activated Cdc42-associated kinase 1 (ACK1), encoded by the TNK2 gene, is a critical signaling node in multiple oncogenic pathways.[1][2] It acts as an integrator of signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL.[2][3] Aberrant activation of ACK1, through gene amplification, mutation, or overexpression, is implicated in the progression and therapeutic resistance of numerous cancers, including prostate, breast, lung, and pancreatic cancers.[1][3]

ACK1's oncogenic activity is multifaceted, involving the phosphorylation of key downstream effectors. Notably, ACK1 can phosphorylate:

-

Androgen Receptor (AR): Promoting hormone-independent growth in castration-resistant prostate cancer (CRPC).[1][4]

-

AKT: Activating this pro-survival kinase at a unique tyrosine residue (Tyr176), independent of the canonical PI3K pathway.[1]

-

Histone H4: ACK1 can phosphorylate histone H4 at Tyr88, epigenetically regulating gene expression, including that of the AR gene itself, creating a feed-forward loop that drives CRPC.[4]

The diverse and critical roles of ACK1 in cancer cell survival and proliferation have made it an attractive target for therapeutic intervention.[1][2]

Quantitative Data on ACK1 Inhibitors

The development of potent and selective ACK1 inhibitors is an active area of research. The following tables summarize the available quantitative data for several key inhibitors, allowing for a comparative assessment of their potency.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| (R)-9b | ACK1 | 56 | 33P HotSpot Assay | [1] |

| (S)-9b | ACK1 | 82 | 33P HotSpot Assay | [1] |

| (R)-9bMS | ACK1 | 48 | Not Specified | [4] |

| (R)-9bMS | ACK1 | 13 | Not Specified | [5][6] |

| Tnk2-IN-1 | TNK2 | 224 | Not Specified | [7] |

| Compound 4 | ACK1 | 110 | AlphaScreen | [1] |

| Compound 4 | ACK1 | 35 | ELISA | [1] |

Table 1: In Vitro Potency of Selective ACK1/TNK2 Inhibitors

| Cell Line (Cancer Type) | Inhibitor | IC50 (µM) | Assay Type | Reference |

| C4-2B (Prostate) | (R)-9bMS | 0.4 | Trypan Blue Exclusion | [4] |

| VCaP (Prostate) | (R)-9bMS | 0.45 | Trypan Blue Exclusion | [4] |

| LAPC4 (Prostate) | (R)-9bMS | 0.75 | Trypan Blue Exclusion | [4] |

| LNCaP (Prostate) | (R)-9bMS | 1.8 | Trypan Blue Exclusion | [4] |

| RWPE (Normal Prostate) | (R)-9bMS | ~10 | Trypan Blue Exclusion | [4] |

| Ba/F3 (TNK2 D163E) | Tnk2-IN-1 | 0.15 | Cell Viability Assay | [7] |

| Human Cancer Cell Lines | (R)-9b | < 2 | Cell Growth Assay | [1] |

Table 2: Cellular Potency of ACK1/TNK2 Inhibitors

Kinase Selectivity Profile of (R)-9b

A critical aspect of a targeted inhibitor is its selectivity, which minimizes off-target effects. (R)-9b has been profiled against a panel of kinases to assess its selectivity.

| Kinase | % Inhibition at 1 µM (R)-9b |

| ACK1 | 99.8 |

| JAK2 | 98.6 |

| Tyk2 | 98.9 |

| LCK | 87.7 |

| ALK | 86.0 |

| FGFR1 | 86.4 |

| CHK1 | 84.8 |

| ROS1 | 84.2 |

| ABL1 | 82.8 |

| c-Src | (IC50 = 438 nM) |

Table 3: Selectivity Profile of (R)-9b against a Panel of 34 Kinases.[1] Note: This table highlights kinases with >80% inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and the methods used to characterize these inhibitors.

Caption: ACK1 (TNK2) signaling cascade and point of inhibition.

Caption: Workflow for a 33P-based kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of ACK1 inhibitors like (R)-9b.

In Vitro Kinase Inhibition Assay (33P HotSpot Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ACK1.

-

Objective: To determine the IC50 value of an inhibitor against ACK1 kinase.

-

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) by ACK1 to a specific peptide substrate. Inhibition of this transfer by a compound results in a reduced radioactive signal.

-

Methodology Summary:

-

Reaction Mixture: A reaction buffer containing recombinant ACK1 enzyme, a specific peptide substrate (e.g., poly(GT)), and Mg/ATP is prepared.[1]

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., (R)-9b) are added to the reaction mixture.

-

Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).

-

Termination and Detection: The reaction is stopped, and the mixture is spotted onto a filtermat. The filtermat is washed extensively to remove unincorporated [γ-33P]ATP. The amount of 33P incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is determined by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assay

These assays determine the effect of ACK1 inhibition on the growth and survival of cancer cells.

-

Objective: To determine the IC50 of an inhibitor on cancer cell lines.

-

Principle: Assays like the Trypan Blue exclusion method or MTS/MTT assays measure cell viability. Trypan blue is a vital stain that is excluded by live cells with intact membranes, while colorimetric assays like MTS measure the metabolic activity of viable cells.

-

Methodology Summary (Trypan Blue Exclusion):

-

Cell Seeding: Cancer cells (e.g., C4-2B, VCaP) are seeded in multi-well plates and allowed to adhere overnight.[4]

-

Compound Treatment: Cells are treated with increasing concentrations of the ACK1 inhibitor (e.g., (R)-9bMS) or vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[4]

-

Cell Harvesting: Adherent cells are detached using trypsin.

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of Trypan Blue stain.

-

Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.

-

Data Analysis: The number of viable cells in treated wells is compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve.[4]

-

Western Blotting for ACK1 Autophosphorylation

This technique is used to confirm that the inhibitor is engaging its target within the cellular environment.

-

Objective: To assess the inhibition of ACK1 activation in cells.

-

Principle: ACK1 activation involves autophosphorylation at specific tyrosine residues (e.g., Tyr284). Western blotting with a phospho-specific antibody can detect the level of activated ACK1.

-

Methodology Summary:

-

Cell Treatment: Cancer cells (e.g., LAPC4) are treated with the ACK1 inhibitor for a short period before being stimulated with a growth factor (e.g., EGF) to induce ACK1 activation.[1]

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ACK1 (p-ACK1). A separate blot is typically run for total ACK1 and a loading control (e.g., actin) to normalize the data.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the p-ACK1 band is quantified and normalized to total ACK1 or the loading control to determine the extent of inhibition.

-

Conclusion and Future Directions

The non-receptor tyrosine kinase ACK1/TNK2 is a well-validated, high-impact target for cancer therapy, particularly in the context of treatment-resistant disease. While the specific inhibitor "Tnk2-IN-1" has been identified, the publicly available data is currently limited. In contrast, inhibitors such as (R)-9b have been extensively characterized, demonstrating potent and selective inhibition of ACK1 both in vitro and in cellular models. The development of (R)-9b, now entering Phase I clinical trials as (R)-9bMS (also known as Mahatinib), underscores the therapeutic potential of targeting this kinase.[3][5][6] Future research will likely focus on the clinical translation of these agents, the identification of predictive biomarkers for patient selection, and the exploration of combination therapies to overcome resistance and improve patient outcomes.

References

- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 4. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel ACK1 Inhibitor (R)-9b in Patients With Prostate Cancer | MedPath [trial.medpath.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

Tnk2-IN-1 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnk2 (Tyrosine kinase non-receptor 2), also known as ACK1 (Activated Cdc42-associated kinase 1), is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of Tnk2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Tnk2-IN-1 is a potent and selective inhibitor of Tnk2, which acts by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of its downstream substrates. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Tnk2-IN-1, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Tnk2 Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |

| (R)-9bMS | Tnk2/ACK1 | 56 | 33P HotSpot Assay | [2] |

| AIM-100 | Tnk2/ACK1 | 21 | Kinase Assay | [3] |

| Dasatinib | Tnk2/ACK1 | <5 | Cellular Autophosphorylation Assay | [4] |

Table 2: Cellular Activity of the Tnk2 Inhibitor (R)-9bMS in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 | [1] |

| MDA-MB-157 | Triple-Negative Breast Cancer | 0.48 | [1] |

| BT20 | Triple-Negative Breast Cancer | 0.6 | [1] |

| SUM159 | Triple-Negative Breast Cancer | 0.67 | [1] |

| HS578T | Triple-Negative Breast Cancer | 0.75 | [1] |

| HCC38 | Triple-Negative Breast Cancer | 0.8 | [1] |

| HCC1395 | Triple-Negative Breast Cancer | 1.75 | [1] |

| LNCaP | Prostate Cancer | 1.8 | [4] |

Core Downstream Signaling Pathways

Tnk2-IN-1 exerts its cellular effects by inhibiting the phosphorylation of a multitude of downstream substrates, thereby disrupting key signaling cascades that promote oncogenesis. The two primary and most well-documented pathways affected are the PI3K/AKT and the Androgen Receptor (AR) signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Tnk2 directly phosphorylates AKT1 at tyrosine 176 (Tyr176), a critical step for its activation that is independent of the canonical PI3K-mediated activation.[5] Inhibition of Tnk2 by Tnk2-IN-1, such as (R)-9bMS, leads to a significant reduction in AKT Tyr176 phosphorylation, consequently inhibiting the downstream pro-survival signals.[1]

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), Tnk2 plays a crucial role in the ligand-independent activation of the Androgen Receptor (AR). Tnk2 directly phosphorylates AR on tyrosine 267 (Tyr267) and tyrosine 363 (Tyr363), leading to its stabilization, nuclear translocation, and subsequent transactivation of target genes that drive tumor growth. Tnk2 inhibitors, such as AIM-100, have been shown to suppress the phosphorylation of AR at Tyr267, thereby inhibiting AR transcriptional activity.

Other Downstream Effectors

Besides AKT and AR, Tnk2 has been shown to phosphorylate other key proteins involved in cancer progression, including:

-

WWOX (WW domain-containing oxidoreductase): Tnk2 phosphorylates the tumor suppressor WWOX at Tyr287, leading to its ubiquitination and proteasomal degradation. Inhibition of Tnk2 can, therefore, stabilize WWOX and restore its tumor-suppressive functions.

-

WASp (Wiskott-Aldrich syndrome protein): Tnk2 phosphorylation of WASp is implicated in cell migration and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Tnk2-IN-1.

Western Blotting for Phosphorylated Proteins

This protocol is essential for assessing the effect of Tnk2-IN-1 on the phosphorylation status of its downstream targets.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with Tnk2-IN-1 at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated target protein (e.g., anti-p-AKT Tyr176, anti-p-AR Tyr267) and the total protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Tnk2 Kinase Assay

This assay directly measures the inhibitory effect of Tnk2-IN-1 on the enzymatic activity of Tnk2.

-

Prepare a reaction mixture containing recombinant human Tnk2 enzyme, a specific peptide substrate (e.g., a peptide derived from the Tyr176 phosphorylation site of AKT), and kinase assay buffer.

-

Add varying concentrations of Tnk2-IN-1 or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction and measure the amount of phosphorylated peptide. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the peptide.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated peptide.

-

Luminescence-based assay: Measuring the amount of ADP produced.

-

-

Calculate the IC50 value of Tnk2-IN-1 by plotting the percentage of kinase inhibition against the inhibitor concentration.

Immunoprecipitation (IP)

IP is used to isolate Tnk2 and its interacting partners to study how Tnk2-IN-1 affects these interactions and the phosphorylation of specific substrates.

-

Lyse cells treated with or without Tnk2-IN-1 as described in the Western Blotting protocol.

-

Pre-clear the lysate with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an anti-Tnk2 antibody or a control IgG overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western Blotting using antibodies against Tnk2 and its potential substrates (e.g., AKT, AR).

Conclusion

Tnk2-IN-1 is a valuable research tool and a promising therapeutic candidate that targets the oncogenic activity of Tnk2. By inhibiting the phosphorylation of key downstream effectors such as AKT and AR, Tnk2-IN-1 effectively disrupts critical signaling pathways that drive cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action of Tnk2 inhibitors and advance their clinical development.

References

- 1. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WWOX Phosphorylation, Signaling, and Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Tnk2-IN-1: A Technical Guide to its Application in Hormone-Resistant Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to hormone therapies presents a significant clinical challenge in the management of hormone receptor-positive cancers, such as breast and prostate cancer. A key player implicated in these resistance mechanisms is the non-receptor tyrosine kinase, Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1). TNK2 is a crucial signaling node that integrates inputs from various receptor tyrosine kinases, including EGFR, HER2, and MERTK, to drive cancer cell survival, proliferation, and therapy resistance.[1][2] Its aberrant activation has been observed in a multitude of cancers, including those of the prostate, breast, pancreas, lung, and ovaries.[3] This technical guide focuses on a potent and selective TNK2 inhibitor, referred to herein as Tnk2-IN-1 (identified in the literature primarily as (R)-9bMS), and its impact on hormone-resistant cancers. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize the key signaling pathways involved.

Mechanism of Action

Tnk2-IN-1 exerts its anti-cancer effects by directly inhibiting the kinase activity of TNK2. In hormone-resistant cancers, TNK2 promotes therapy resistance through two primary signaling axes: the Androgen Receptor (AR) pathway in prostate cancer and the AKT pathway in breast cancer.

In castration-resistant prostate cancer (CRPC), TNK2 can directly phosphorylate the Androgen Receptor at tyrosine 267 (Tyr267) and Tyr363.[1] This phosphorylation event leads to androgen-independent activation of the AR, allowing cancer cells to survive and proliferate despite androgen deprivation therapies.[1] Tnk2-IN-1 blocks this phosphorylation, thereby inhibiting AR signaling and overcoming resistance.[4][5]

In tamoxifen-resistant breast cancer, TNK2 can activate the pro-survival AKT signaling pathway.[1] This activation can occur independently of PI3K, a common upstream activator of AKT. TNK2 directly phosphorylates AKT at tyrosine 176, leading to its activation and the promotion of cell survival and proliferation.[1] By inhibiting TNK2, Tnk2-IN-1 prevents this alternative activation of AKT, restoring sensitivity to anti-cancer therapies.

Data Presentation

The efficacy of Tnk2-IN-1 has been evaluated in various hormone-resistant cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for the TNK2 inhibitor (R)-9bMS.

Table 1: In Vitro IC50 of (R)-9bMS in Hormone-Resistant Prostate Cancer Cell Lines

| Cell Line | Description | (R)-9bMS IC50 (µM) | Reference |

| LNCaP | Androgen-sensitive prostate cancer | 1.8 | [4] |

| LAPC4 | Androgen-sensitive prostate cancer | Comparable to LNCaP | [4] |

| VCaP | Castration-resistant prostate cancer | 2 | [4] |

| C4-2B | Castration-resistant prostate cancer | Sensitive | [6] |

Table 2: In Vitro IC50 of (R)-9bMS in Breast Cancer Cell Lines

| Cell Line | Description | (R)-9bMS IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 | [7] |

| MDA-MB-157 | Triple-Negative Breast Cancer | 0.48 | [7] |

| BT20 | Triple-Negative Breast Cancer | 0.6 | [7] |

| SUM159 | Triple-Negative Breast Cancer | 0.67 | [7] |

| HS578T | Triple-Negative Breast Cancer | 0.75 | [7] |

| HCC38 | Triple-Negative Breast Cancer | 0.8 | [7] |

| HCC1395 | Triple-Negative Breast Cancer | 1.75 | [7] |

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of Tnk2-IN-1 on hormone-resistant cancers.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9]

-

Cell Seeding: Seed hormone-resistant breast (e.g., tamoxifen-resistant MCF-7) or prostate (e.g., VCaP, C4-2B) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Tnk2-IN-1 Treatment: Prepare serial dilutions of Tnk2-IN-1 ((R)-9bMS) in culture medium. Remove the old medium from the wells and add 100 µL of the Tnk2-IN-1 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest Tnk2-IN-1 treatment. Incubate for 72-96 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of Tnk2-IN-1.

Western Blot Analysis for Protein Phosphorylation

This protocol is based on standard western blotting procedures for phosphoproteins.[7]

-

Cell Lysis: Culture and treat cells with Tnk2-IN-1 as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-TNK2 (Tyr284), total TNK2, phospho-AR (Tyr267), total AR, phospho-AKT (Tyr176), total AKT, and a loading control (e.g., GAPDH or β-actin). Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Studies

The following protocol outlines a general procedure for establishing and treating hormone-resistant cancer xenografts in mice.

-

Animal Model: Use immunodeficient mice (e.g., NSG or nude mice). For castration-resistant prostate cancer models, male mice should be surgically castrated 1-2 weeks prior to tumor cell implantation.[10]

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 hormone-resistant cancer cells (e.g., VCaP or tamoxifen-resistant MCF-7) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2) twice a week.

-

Tnk2-IN-1 Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer Tnk2-IN-1 ((R)-9bMS) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection). A previously reported effective dose for (R)-9bMS in a CRPC model was 130 mg/kg, 5 days a week.[4]

-

Endpoint and Tissue Collection: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform IHC staining for markers of proliferation (e.g., Ki-67) and the target proteins (e.g., p-TNK2, p-AR, p-AKT) to assess the in vivo efficacy of Tnk2-IN-1.

Conclusion

Tnk2-IN-1 represents a promising therapeutic strategy for overcoming hormone resistance in breast and prostate cancers. Its ability to specifically target the TNK2 kinase and disrupt key pro-survival signaling pathways highlights its potential for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic utility of Tnk2-IN-1 and to design robust preclinical studies. Further research is warranted to explore the full potential of TNK2 inhibition in the management of hormone-resistant malignancies.

References

- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNK2 - Wikipedia [en.wikipedia.org]

- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcf.org [pcf.org]

- 5. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 6. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. Inhibiting ACK1-mediated phosphorylation of C-terminal Src kinase counteracts prostate cancer immune checkpoint blockade resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitors Screen Tamoxifen Resistant Breast Cancer - Mendeley Data [data.mendeley.com]

- 10. Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Tnk2-IN-1: A Comprehensive Technical Guide to a Novel Cancer Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tnk2 (Tyrosine Kinase Non-receptor 2), also known as ACK1 (Activated CDC42 Kinase 1), is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cancers. Its role in promoting cell survival, proliferation, and resistance to therapy has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of Tnk2, with a particular focus on the potent inhibitor (R)-9bMS, often referred to generically as a Tnk2 inhibitor. This document details the underlying signaling pathways, presents quantitative data on inhibitor efficacy, and provides comprehensive experimental protocols for researchers in the field.

The Tnk2/ACK1 Signaling Pathway in Cancer

Tnk2 is a crucial transducer of signals from multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1] Upon activation by these upstream signals, Tnk2 phosphorylates a range of downstream effector proteins, thereby driving cancer progression. Key downstream pathways include:

-

PI3K/AKT Pathway: Tnk2 directly phosphorylates and activates AKT at Tyr176, a critical step in promoting cell survival and proliferation.[1][2] This activation can occur independently of PI3K, providing a bypass mechanism for resistance to PI3K inhibitors.

-

Androgen Receptor (AR) Signaling: In prostate cancer, Tnk2 phosphorylates the androgen receptor, leading to its activation even in low-androgen conditions. This contributes to the development of castration-resistant prostate cancer (CRPC).[2][3]

-

Estrogen Receptor (ER) Signaling: Tnk2 can interact with the estrogen receptor complex, influencing gene transcription and promoting the growth of tamoxifen-resistant breast cancer.[2][3]

The aberrant activation of these pathways by Tnk2 underscores its potential as a therapeutic target in a variety of cancers, including triple-negative breast cancer (TNBC) and prostate cancer.[2][3][4]

Quantitative Efficacy of Tnk2 Inhibitors

Several small molecule inhibitors targeting Tnk2 have been developed and evaluated. Among these, (R)-9bMS has demonstrated significant potency and selectivity. The following tables summarize the in vitro efficacy of (R)-9bMS and other notable Tnk2 inhibitors across various cancer cell lines.

| Inhibitor | Target | IC50 (in vitro kinase assay) | Reference |

| (R)-9bMS | Tnk2/ACK1 | 48 nM | [5] |

| AIM-100 | Tnk2/ACK1 | 22 nM | |

| Dasatinib | Multi-kinase (including Tnk2/ACK1) | 2.567e-008 M (in NanoBRET assay) | [6] |

| XMD16-5 | Tnk2/ACK1 | 0.38 µM | [5] |

| Inhibitor | Cell Line | Cancer Type | IC50 (Cell-based assay) | Reference |

| (R)-9bMS | VCaP | Prostate Cancer | 5 µM (for sphere formation inhibition) | [7] |

| (R)-9bMS | Multiple TNBC cell lines | Triple-Negative Breast Cancer | Significantly compromised proliferation | [1] |

Experimental Protocols

In Vitro Tnk2 Kinase Assay

This protocol is adapted from standard kinase assay methodologies and is suitable for determining the in vitro inhibitory activity of compounds against Tnk2.[8][9]

Materials:

-

Recombinant human Tnk2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (Tnk2 inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well white plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Tnk2 enzyme, and the substrate peptide.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Tnk2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for another 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide) assay to assess the effect of Tnk2 inhibitors on cancer cell viability.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tnk2 inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Tnk2 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Tnk2/ACK1 Signaling Pathway

References

- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. In vitro kinase assay [protocols.io]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT assay overview | Abcam [abcam.com]

The Role of TNK2/ACK1 in Cancer Progression: A Technical Guide for Researchers

An In-depth Examination of a Key Non-Receptor Tyrosine Kinase in Oncology

Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as tyrosine kinase non-receptor 2 (TNK2), is a critical intracellular signaling hub that has emerged as a significant player in the progression of numerous cancers.[1][2] Encoded by the TNK2 gene located on chromosome 3q29, this non-receptor tyrosine kinase integrates signals from various receptor tyrosine kinases (RTKs) to modulate a wide array of cellular processes, including proliferation, survival, migration, and invasion.[2][3][4] Aberrant activation of TNK2/ACK1, through mechanisms such as gene amplification, mutation, or upstream RTK deregulation, is a frequent event in malignancies like prostate, breast, pancreatic, lung, and ovarian cancers, often correlating with poor prognosis and therapeutic resistance.[2][3][5] This technical guide provides a comprehensive overview of the function of TNK2/ACK1 in cancer progression, focusing on its signaling pathways, quantitative data on its dysregulation, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

TNK2/ACK1 Signaling Pathways in Cancer

TNK2/ACK1 acts as a central transducer of oncogenic signals, primarily through the phosphorylation of key downstream effectors. Its activation can be triggered by a multitude of RTKs, including EGFR, HER2, PDGFR, and MERTK.[3][4] Upon activation, TNK2/ACK1 phosphorylates a range of substrates, leading to the activation of critical pro-survival and pro-proliferative pathways.

The TNK2/ACK1-AKT Signaling Axis

A pivotal downstream effector of TNK2/ACK1 is the serine/threonine kinase AKT. In a phosphoinositide 3-kinase (PI3K)-independent manner, TNK2/ACK1 directly phosphorylates AKT at tyrosine 176 (Y176).[2] This phosphorylation event is crucial for AKT's activation and its subsequent role in promoting cell survival and proliferation. This pathway is particularly significant in cancers that have developed resistance to PI3K inhibitors.

The TNK2/ACK1-Androgen Receptor (AR) Axis in Prostate Cancer

In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), TNK2/ACK1 plays a crucial role in the ligand-independent activation of the Androgen Receptor (AR). TNK2/ACK1 directly phosphorylates AR at tyrosine 267 (Y267), leading to its activation and the transcription of AR target genes that drive tumor growth, even in the absence of androgens.[2]

Quantitative Data on TNK2/ACK1 Dysregulation in Cancer

The oncogenic role of TNK2/ACK1 is underscored by its frequent genetic alterations and overexpression in various human cancers. The following tables summarize key quantitative data related to TNK2/ACK1 dysregulation.

Table 1: Frequency of TNK2/ACK1 Gene Amplification in Human Cancers

| Cancer Type | Frequency of Gene Amplification (%) | Reference(s) |

| Cervical Cancer | ~25% | [2] |

| Ovarian Cancer | ~25% | [2] |

| Lung Squamous Cell Carcinoma | ~25% | [2] |

| Head & Neck Squamous Cell Carcinoma | High | [2] |

| Breast Cancer | High | [2] |

| Prostate Cancer | High | [2] |

| Gastric Cancer | High | [2] |

| Data derived from cBioPortal for Cancer Genomics.[2] |

Table 2: IC50 Values of TNK2/ACK1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference(s) |

| Dasatinib | LNCaP | Prostate Cancer | <5 nM | [6] |

| AIM-100 | - | - | 21-22 nM (in vitro) | [1][3] |

| (R)-9b | VCaP | Prostate Cancer | 2 µM | [6] |

| (R)-9b | LNCaP | Prostate Cancer | >10 µM | [6] |

| (R)-9b | LAPC4 | Prostate Cancer | ~7.5 µM | [6] |

| Vemurafenib | - | - | 19 nM (in vitro) | [3] |

| Bosutinib | - | - | 2.7 nM (in vitro) | [6] |

Table 3: TNK2/ACK1 Expression and Prognosis in Different Cancers

| Cancer Type | TNK2/ACK1 Expression | Prognostic Significance | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | Highest among breast cancer subtypes | High expression correlates with poorer patient outcome in high-grade basal-like tumors. | [7][8] |

| Pancreatic Cancer | Higher in PanIN and adenocarcinomas | Positively correlates with disease progression and inversely with patient survival. | [5] |

| Prostate Cancer | High | Positively correlates with disease progression and negatively with patient survival. | [5] |

Experimental Protocols for Studying TNK2/ACK1 Function

Investigating the role of TNK2/ACK1 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunoprecipitation of TNK2/ACK1

This protocol describes the immunoprecipitation of TNK2/ACK1 from cell lysates for subsequent analysis by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-TNK2/ACK1 antibody (ensure it is validated for IP)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Cell Lysis: Lyse cultured cells with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-TNK2/ACK1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but a starting point of 1-2 µg per 1 mg of lysate is common.[9] Incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to elute the protein.

-

Western Blotting: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

In Vitro Kinase Assay for TNK2/ACK1

This assay measures the kinase activity of TNK2/ACK1 using a substrate peptide.

Materials:

-

Recombinant active TNK2/ACK1 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate peptide (e.g., a peptide containing the AKT Y176 phosphorylation site)

-

ATP (often radiolabeled with ³²P or ³³P, or a non-radioactive detection method can be used)

-

Phosphocellulose paper or other method to capture the phosphorylated substrate

-

Scintillation counter (for radioactive assays) or appropriate detection reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant TNK2/ACK1 enzyme, and the substrate peptide. The optimal concentrations of enzyme and substrate should be determined empirically.

-

Initiate Reaction: Add ATP to the reaction mixture to initiate the kinase reaction. A typical ATP concentration is 10-100 µM.[9]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radioactive ATP. Measure the radioactivity of the phosphorylated peptide using a scintillation counter.

-

Non-Radioactive Methods: Utilize ELISA-based or fluorescence-based assays that detect the phosphorylated substrate using a specific antibody.

-

-

Data Analysis: Quantify the kinase activity based on the amount of phosphorylated substrate.

siRNA-Mediated Knockdown of TNK2/ACK1

This protocol describes the transient knockdown of TNK2/ACK1 expression in cultured cells using small interfering RNA (siRNA).

Materials:

-

siRNA targeting TNK2/ACK1 and a non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Complete growth medium

-

Cells to be transfected

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate so that they are 50-70% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

In one tube, dilute the TNK2/ACK1 siRNA or control siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium (depending on the transfection reagent's protocol).

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for TNK2/ACK1 expression.

-

Functional Assays: Perform downstream functional assays (e.g., proliferation, migration, invasion assays) to assess the effect of TNK2/ACK1 knockdown.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem-like cells, a process in which TNK2/ACK1 has been implicated.[10][11][12]

Materials:

-

Ultra-low attachment plates

-

Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Single-cell suspension of cancer cells

-

Trypsin-EDTA

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells by trypsinization and passing through a cell strainer.

-

Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.

-

Culture: Culture the cells for 7-10 days. Do not disturb the plates during this time.

-

Mammosphere Counting: Count the number of mammospheres (spherical, non-adherent cell clusters) formed per well using a microscope.

-

Serial Passaging (for self-renewal):

-

Collect the primary mammospheres by gentle centrifugation.

-

Dissociate the mammospheres into single cells using trypsin-EDTA.

-

Re-plate the single cells at a low density to form secondary mammospheres.

-

Repeat this process for several passages to assess long-term self-renewal capacity.

-

3D Matrigel Colony Formation Assay

This assay models the anchorage-independent growth of cancer cells in a three-dimensional environment.

Materials:

-

Matrigel (growth factor reduced)

-

Complete growth medium

-

Multi-well plates

Procedure:

-

Plate Coating: Coat the wells of a multi-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Cell Suspension: Prepare a single-cell suspension of cancer cells in complete growth medium mixed with a low concentration of Matrigel (e.g., 2-5%).

-

Seeding: Seed the cell-Matrigel suspension on top of the solidified Matrigel layer.

-

Culture: Culture the cells for 1-2 weeks, replacing the medium every 2-3 days.

-

Colony Staining and Counting: Stain the colonies with a viability stain (e.g., crystal violet) and count the number and size of the colonies.

Experimental Workflow for Investigating TNK2/ACK1 Function

A typical workflow for investigating the function of TNK2/ACK1 in a specific cancer type would involve a series of interconnected experiments.

Conclusion

TNK2/ACK1 is a multifaceted non-receptor tyrosine kinase that plays a pivotal role in the progression of a wide range of cancers. Its ability to integrate signals from multiple RTKs and activate key downstream effectors like AKT and AR makes it a central node in oncogenic signaling networks. The frequent dysregulation of TNK2/ACK1 in human malignancies, coupled with its correlation with poor prognosis, highlights its potential as a valuable therapeutic target. The development of specific and potent TNK2/ACK1 inhibitors holds promise for novel cancer therapies, particularly for tumors that have developed resistance to conventional treatments. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers dedicated to unraveling the complexities of TNK2/ACK1 signaling and translating these findings into clinical applications.

References

- 1. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]

- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNK2 - Wikipedia [en.wikipedia.org]

- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tnk2-IN-1: A Technical Guide to its Role in Regulating Histone Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnk2-IN-1 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2, also known as ACK1. Emerging research has identified TNK2 as a critical regulator of epigenetic mechanisms, particularly in the context of cancer progression. This technical guide provides an in-depth analysis of the role of Tnk2-IN-1 in modulating histone phosphorylation, with a focus on the direct phosphorylation of histone H4 at tyrosine 88 (H4Y88ph). This novel post-translational modification has been implicated in the transcriptional regulation of key oncogenes, such as the androgen receptor (AR), in castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of Tnk2-IN-1 (also referred to as (R)-9bMS in seminal literature) on histone H4 tyrosine 88 phosphorylation (pY88-H4) and the expression of the androgen receptor (AR) gene, a key downstream target. The data is extracted from studies on castration-resistant prostate cancer (CRPC) cell lines.

Table 1: Effect of Tnk2-IN-1 on Histone H4 Tyr88 Phosphorylation (pY88-H4) at the AR Enhancer

| Cell Line | Treatment | Fold Enrichment of pY88-H4 at AR Enhancer (Relative to IgG Control) |

| C4-2B | Vehicle (DMSO) | ~12.5 |

| C4-2B | Tnk2-IN-1 (1 µM) | ~2.5 |

| VCaP | Vehicle (DMSO) | ~10.0 |

| VCaP | Tnk2-IN-1 (1 µM) | ~2.0 |

Data is estimated from graphical representations in Mahajan et al., 2017.[1]

Table 2: Effect of Tnk2-IN-1 on Androgen Receptor (AR) mRNA Expression

| Cell Line | Treatment | Relative AR mRNA Expression (Normalized to Vehicle Control) |

| VCaP | Tnk2-IN-1 (1 µM) | ~0.4 |

| LNCaP | Tnk2-IN-1 (1 µM) | ~0.5 |

| LAPC4 | Tnk2-IN-1 (1 µM) | ~0.6 |

| C4-2B | Tnk2-IN-1 (1 µM) | ~0.3 |

Data is estimated from graphical representations in Mahajan et al., 2017.[1]

Signaling Pathways

The signaling pathway illustrates how TNK2, upon activation by upstream signals such as receptor tyrosine kinases (RTKs), translocates to the nucleus and directly phosphorylates histone H4 at tyrosine 88. This epigenetic mark serves as a binding site for the WDR5/MLL2 complex, which in turn deposits transcriptionally activating H3K4 trimethylation marks, leading to the expression of target genes like the androgen receptor. Tnk2-IN-1 acts by inhibiting the kinase activity of TNK2, thereby preventing the initial histone phosphorylation event and disrupting the entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on the methods described by Mahajan et al. (2017) and serve as a guide for reproducing these findings.[1]

In Vitro Kinase Assay for Histone H4 Phosphorylation by TNK2

This assay directly assesses the ability of TNK2 to phosphorylate histone H4.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 1 µg of recombinant active TNK2 kinase and 2 µg of recombinant histone H4 substrate in 1X kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Pre-incubation: Incubate the mixture at 30°C for 10 minutes.

-

Initiation of Reaction: Add ATP to a final concentration of 100 µM to start the kinase reaction.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a specific antibody against phosphorylated tyrosine 88 of histone H4 (anti-pY88-H4).

Chromatin Immunoprecipitation (ChIP) Assay for pY88-H4

This assay is used to determine the in vivo association of pY88-H4 with specific genomic regions, such as the androgen receptor enhancer.

Workflow:

References

Tnk2-IN-1: An In-Depth Technical Guide to its Epigenetic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic effects of Tnk2-IN-1, a potent inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1). This document details the molecular mechanisms through which TNK2 modulates the epigenetic landscape and how its inhibition by Tnk2-IN-1 can reverse these effects, with significant implications for cancer therapy. The information is presented with clearly structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and drug development setting.

Introduction: TNK2 as an Epigenetic Modulator

TNK2 is a critical signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate diverse cellular processes, including cell proliferation, survival, and migration.[1][2] Beyond its well-established role in cytoplasmic signaling, recent research has unveiled a crucial function for TNK2 as an epigenetic regulator.[2][3] TNK2 can translocate to the nucleus and directly modify the chromatin landscape, thereby influencing gene expression programs that are central to cancer progression and drug resistance.[2][3] Tnk2-IN-1 and other potent inhibitors like (R)-9bMS are valuable tools to probe and therapeutically target these epigenetic functions.

Epigenetic Mechanisms of TNK2 and the Impact of Tnk2-IN-1

TNK2 exerts its epigenetic influence primarily through two distinct mechanisms: the direct phosphorylation of histones and the regulation of histone-modifying enzymes. Inhibition by Tnk2-IN-1 directly counteracts these activities.

Histone H4 Phosphorylation at Tyrosine 88 (pY88-H4)

A key epigenetic event driven by TNK2 is the phosphorylation of histone H4 at tyrosine 88 (pY88-H4).[4] This novel histone mark, deposited by TNK2, acts as a binding site for the WDR5/MLL2 complex, a key player in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[4]

Table 1: TNK2-Mediated Histone H4 Phosphorylation and its Consequences

| Epigenetic Event | Mediator | Downstream Effect | Effect of Tnk2-IN-1 / (R)-9bMS | Affected Genes | References |

| Histone H4 Tyr88 Phosphorylation (pY88-H4) | TNK2/ACK1 | Recruitment of WDR5/MLL2 complex, leading to increased H3K4me3 and transcriptional activation. | Significant reduction in pY88-H4 levels. | Androgen Receptor (AR), CCNB1, CCNB2, CDC20 | [4][5] |

Regulation of Histone Demethylase KDM3A

TNK2 also interacts with and phosphorylates the histone demethylase KDM3A (JHDM2a), an enzyme that removes methyl groups from histone H3 at lysine 9 (H3K9me2), a repressive mark.[2] Phosphorylation of KDM3A by TNK2 is thought to enhance its demethylase activity, leading to a more open chromatin state and increased gene expression.

Table 2: TNK2's Influence on Histone Demethylation

| Interaction | Modification | Downstream Effect | Effect of Tnk2-IN-1 / (R)-9bMS | Affected Genes | References |

| TNK2/ACK1 with KDM3A | Phosphorylation of KDM3A | Enhanced demethylation of H3K9me2, leading to transcriptional activation. | Inhibition of KDM3A phosphorylation, leading to potential increase in H3K9me2 levels. | HOXA1 | [2] |

Downstream Gene Expression Changes

The epigenetic modifications orchestrated by TNK2 have profound effects on the expression of key genes involved in cancer progression. Inhibition of TNK2 by compounds like Tnk2-IN-1 can reverse these changes, leading to the suppression of oncogenic gene expression programs.

Table 3: Gene Expression Changes Following TNK2 Inhibition

| Gene Target | Function | Effect of TNK2 Activity | Effect of Tnk2-IN-1 / (R)-9bMS | References |

| Androgen Receptor (AR) | Transcription factor crucial for prostate cancer growth. | Upregulation of AR and its splice variant AR-V7. | Downregulation of AR and AR-V7 expression. | [4] |

| CCNB1, CCNB2, CDC20 | Cell cycle regulatory genes (G2/M transition). | Upregulation, promoting cell cycle progression. | Downregulation, leading to G2/M cell cycle arrest. | [3][6] |

| HOXA1 | Developmental transcription factor implicated in cancer. | Upregulation, promoting tamoxifen resistance in breast cancer. | Downregulation. | [2] |

| CXCR4 | Chemokine receptor involved in metastasis. | Upregulation. | Downregulation, impairing breast cancer metastasis. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study the epigenetic effects of Tnk2-IN-1.

Chromatin Immunoprecipitation (ChIP) for pY88-H4

This protocol is designed to assess the levels of TNK2-mediated pY88-H4 at specific gene promoters.

-

Cell Treatment: Culture cancer cells (e.g., breast or prostate cancer cell lines) to 70-80% confluency. Treat cells with either DMSO (vehicle control) or Tnk2-IN-1 at the desired concentration and time point.

-

Cross-linking: Wash cells with PBS and then cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quenching: Stop the cross-linking by adding glycine to a final concentration of 0.125 M for 5 minutes at room temperature.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for pY88-H4. As a negative control, use a non-specific IgG antibody.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

-

Quantitative PCR (qPCR): Analyze the enrichment of specific genomic regions by qPCR using primers designed for the promoter regions of target genes (e.g., AR, CCNB1).

Western Blot for Histone Modifications

This protocol allows for the global analysis of histone modifications following TNK2 inhibition.

-

Cell Treatment and Histone Extraction: Treat cells with DMSO or Tnk2-IN-1 as described above. Harvest the cells and perform acid extraction of histones.

-

Protein Quantification: Quantify the extracted histone proteins using a Bradford or BCA assay.

-

SDS-PAGE: Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pY88-H4, H3K9me2, total H3, and total H4.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of modified histones to the total histone levels.

Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: TNK2 Signaling Pathway to Epigenetic Regulation.

Caption: Experimental Workflow for ChIP-seq Analysis.

Caption: Logical Flow of Tnk2-IN-1's Epigenetic Effects.

Conclusion

TNK2 is a multifaceted protein that plays a significant role in shaping the epigenetic landscape of cancer cells. Its ability to directly phosphorylate histones and regulate the activity of histone-modifying enzymes underscores its importance as a therapeutic target. Tnk2-IN-1 and similar inhibitors offer a promising avenue for cancer therapy by reversing these pro-tumorigenic epigenetic alterations. This guide provides a foundational understanding of the epigenetic effects of Tnk2-IN-1, offering valuable insights and practical protocols for researchers and drug developers in the field of oncology. Further research into the broader epigenetic footprint of TNK2 will undoubtedly uncover new therapeutic opportunities.

References

- 1. "Epigenetic reprogramming of cell cycle genes by ACK1 promotes breast c" by Mithila Sawant, Audrey Wilson et al. [digitalcommons.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 5. Epigenetic reprogramming of cell cycle genes by ACK1 promotes breast cancer resistance to CDK4/6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

Technical Guide: The Impact of TNK2 Inhibition on Androgen Receptor Gene Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, including its advanced, castration-resistant forms (CRPC). The non-receptor tyrosine kinase TNK2 (also known as ACK1) has emerged as a key regulator of AR activity and expression, promoting tumor growth even under androgen-depleted conditions. This technical guide provides an in-depth analysis of the mechanisms by which TNK2 modulates AR signaling and how its inhibition, exemplified by compounds such as Tnk2-IN-1, AIM-100, and (R)-9bMS, effectively downregulates AR gene expression. We detail the dual-pronged mechanism of TNK2 action—direct AR phosphorylation and epigenetic control of the AR gene locus—and present quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: TNK2 and the Androgen Receptor Axis in Prostate Cancer

The Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1), is a critical intracellular signal transducer that operates downstream of various receptor tyrosine kinases (RTKs) like HER2 and EGFR.[1][2] In prostate cancer, TNK2 is frequently overexpressed or hyperactivated, and this status is positively correlated with disease progression and poor patient survival.[3][4][5]

The Androgen Receptor (AR), a ligand-activated transcription factor, is the central therapeutic target in prostate cancer.[6] Standard treatments, known as androgen deprivation therapy (ADT), aim to block this signaling.[7] However, tumors inevitably progress to a castration-resistant state (CRPC), often by reactivating AR signaling through mechanisms that are independent of testicular androgens.[6][8]

TNK2 has been identified as a pivotal oncogenic driver in this process.[7] It promotes androgen-independent AR activity, thereby fueling the growth of CRPC.[9][10] Small molecule inhibitors targeting TNK2, such as the compound (R)-9bMS, have been developed to counteract this resistance mechanism by suppressing both AR activity and its expression.[11] This guide elucidates the molecular underpinnings of the TNK2-AR signaling nexus and the therapeutic potential of its inhibition.

Core Mechanism: TNK2's Dual Regulation of AR Signaling

TNK2 employs a two-pronged approach to sustain AR signaling in CRPC: post-translational modification of the AR protein and epigenetic upregulation of the AR gene itself.

Ligand-Independent AR Activation via Direct Phosphorylation

In response to upstream signals from RTKs, TNK2 becomes activated and directly phosphorylates the AR protein at two specific residues within its transactivation domain: Tyrosine-267 (Tyr-267) and Tyrosine-363 (Tyr-363).[7][12]

-

Phosphorylation at Tyr-267 is the major event that promotes AR's transcriptional co-activator function even in a low-androgen environment.[1][3][9]

-

This modification allows the AR to translocate to the nucleus, bind to Androgen Response Elements (AREs) on the promoters of its target genes (e.g., PSA, NKX3.1, TMPRSS2), and drive their expression, promoting cell proliferation and survival.[13][14][15]

This mechanism effectively uncouples AR activity from its dependence on androgens, presenting a major challenge for conventional anti-androgen therapies.

Epigenetic Upregulation of AR Gene Expression

A more fundamental mechanism involves TNK2 acting as an epigenetic regulator to control the transcription of the AR gene itself.

-

Histone Phosphorylation: TNK2 phosphorylates Histone H4 at Tyrosine 88 (H4Y88p) in the promoter region of the AR gene.[16]

-

Reader Complex Recruitment: This novel epigenetic mark is "read" by the WDR5/MLL2 complex.[16]

-

Activating Mark Deposition: The recruited complex then deposits transcriptionally activating marks (H3K4-trimethylation) on the AR promoter.[16]

-